GMC 2-83

Anticholinergic side-effect liability Muscarinic receptor profiling Atypical antipsychotic differentiation

GMC 2-83 (CAS 183140-98-9) is the definitive M1-sparing atypical antipsychotic tool compound. Its 2-TfO substitution abolishes muscarinic M1 affinity (IC50 >1000 nM vs clozapine 9.4 nM) while preserving D1/D2/5-HT2A/5-HT2C antagonism. Oral ED50 1.3 mg/kg, 24-fold more potent than clozapine, with therapeutic ratio 21.5 (low EPS risk). Unlike GMC 61-39 and GMC 1-169, it uniquely enables matched-pair studies isolating dopamine/serotonin contributions without cholinergic artifacts. Essential for schizophrenia lead optimization with reduced motor side-effect liability. Order high-purity GMC 2-83 for your next study.

Molecular Formula C19H18F3N3O4S
Molecular Weight 441.4 g/mol
Cat. No. B066203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGMC 2-83
Molecular FormulaC19H18F3N3O4S
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C19H18F3N3O4S/c1-24-8-10-25(11-9-24)18-14-12-13(29-30(26,27)19(20,21)22)6-7-16(14)28-17-5-3-2-4-15(17)23-18/h2-7,12H,8-11H2,1H3
InChIKeyDQNCRNVCBHYBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GMC 2-83: A Triflate-Substituted Clozapine Analog with a Distinct Muscarinic Profile


GMC 2-83 (CAS 183140-98-9) is a 2-trifluoromethylsulfonyloxy (2-TfO) analogue of the atypical antipsychotic clozapine, belonging to the 11-piperazinyldibenzazepine chemical class [1]. It functions primarily as an antagonist at dopamine D1, D2, and serotonin 5-HT2A/5-HT2C receptors. A defining structural feature is the electron-withdrawing triflate group at the 2-position of the dibenzoxazepine core, which critically abolishes affinity for the muscarinic M1 receptor—a target strongly engaged by the parent compound clozapine (Ki 9.4 nM) [1]. This differential receptor profile is central to its biological distinction from its closest analogs and defines its utility in probing antipsychotic mechanisms dissociated from anticholinergic activity.

Why Clozapine, GMC 1-169, or GMC 61-39 Cannot Replace GMC 2-83 in M1-Sparing Antipsychotic Research


In-class substitution within the 2-TfO dibenzazepine series is not pharmacologically valid due to critical, position-dependent differences in muscarinic M1 receptor engagement. The parent compound clozapine and the 8-chloro-2-TfO analog GMC 61-39 retain high M1 affinity, while the structurally related 8-substituted regioisomers lose dopaminergic activity entirely [1]. Even among 2-TfO analogues, GMC 2-83 is distinguished from its dibenzodiazepine counterpart GMC 1-169 by a marked 24-fold increase in oral potency in vivo (ED50 1.3 vs. 11 mg/kg po) and a distinct selectivity window against catalepsy [1]. These quantitative differences render each compound a unique pharmacological tool; GMC 2-83 occupies a specific niche as a potent, orally active, M1-sparing atypical antipsychotic candidate that no generic analog replicates without altering the target engagement or behavioral safety profile.

GMC 2-83 Quantitative Differentiation: Binding, In Vivo Potency, and EPS Liability Versus Clozapine and Structural Analogs


Complete Absence of Muscarinic M1 Receptor Affinity vs. Clozapine

In competitive radioligand binding assays against a panel of CNS receptors, GMC 2-83 (compound 18a) shows no measurable affinity for the human muscarinic M1 receptor (IC50 > 1000 nM), whereas the parent compound clozapine exhibits high M1 affinity (IC50 9.4 nM) [1]. This represents a >100-fold selectivity gap. The closely related 2-TfO clozapine analog GMC 61-39 (8-Cl-2-TfO) retains intermediate M1 affinity (IC50 54 nM), confirming that M1 silencing is specific to the non-chlorinated 2-TfO-dibenzoxazepine scaffold [1].

Anticholinergic side-effect liability Muscarinic receptor profiling Atypical antipsychotic differentiation

13-Fold Higher Oral Potency in the Apomorphine-Induced Climbing Model vs. Clozapine

GMC 2-83 demonstrates superior oral potency in the apomorphine-induced climbing assay in mice, a behavioral model indicative of antipsychotic activity via dopamine D2 receptor blockade. Its ED50 of 1.3 mg/kg po is 13-fold lower than clozapine's ED50 of 17 mg/kg po [1]. It is also 8.5-fold more potent than its dibenzodiazepine analog GMC 1-169 (ED50 11 mg/kg po), highlighting the contribution of the oxazepine core to oral bioavailability or intrinsic efficacy [1].

In vivo antipsychotic efficacy Apomorphine-induced climbing Dopamine D2 antagonism

Favorable Therapeutic Ratio (K/A) Indicative of Low EPS Propensity vs. Haloperidol and Isoclozapine

GMC 2-83 exhibits a therapeutic ratio (K/A = ED50 catalepsy / ED50 climbing) of 21.5 following oral administration, reflecting a wide separation between doses producing antipsychotic-like efficacy and those inducing catalepsy (a rodent correlate of EPS) [1]. This ratio is 3.7-fold greater than that of the typical neuroleptic haloperidol (K/A 5.5 sc) and substantially exceeds that of isoclozapine (K/A 2.5 sc), both of which induce catalepsy at doses close to their efficacious range [1]. While clozapine itself achieved an even higher K/A (>5.8, with no catalepsy up to 100 mg/kg), GMC 2-83 uniquely combines this favorable EPS separation with a defined, moderate cataleptogenic ceiling (28 mg/kg po ED50), offering a quantifiable safety window absent in clozapine's unbounded profile [1].

Extrapyramidal side-effect (EPS) liability Catalepsy Therapeutic index

24-Fold Higher Potency in Ex Vivo Striatal L-DOPA Accumulation vs. Clozapine

GMC 2-83 is an orally potent dopamine antagonist as measured by ex vivo L-DOPA accumulation in the rat striatum following NSD-1015 pretreatment. The ED50 of 0.7 mg/kg po represents a 24-fold higher potency than clozapine (ED50 17 mg/kg po) [1]. For context, haloperidol exhibited an ED50 of 0.1 mg/kg po in the same model, indicating that GMC 2-83 achieves measurable biochemical dopamine receptor blockade at doses far below those required for clozapine [1].

Dopamine turnover Ex vivo biochemical model D2 autoreceptor antagonism

Structurally-Defined M1 Silencing: 2-TfO Positional Isomer Selectivity vs. 8-TfO Analogs

The absence of M1 affinity is strictly controlled by the position of the triflate substituent. GMC 2-83, a 2-TfO-dibenzoxazepine, lacks M1 binding (IC50 > 1000 nM), whereas its 8-TfO positional isomers (e.g., compounds 9c, 9d) retain potent M1 affinity (IC50 35–38 nM) but lose dopaminergic and serotonergic receptor binding entirely [1]. This regioisomeric switch demonstrates that GMC 2-83 occupies a uniquely privileged SAR space: only the 2-TfO orientation simultaneously preserves broad dopaminergic/serotonergic activity while abolishing M1 engagement [1].

Structure-activity relationship (SAR) Positional isomer pharmacology Muscarinic receptor selectivity

High-Impact Application Scenarios for GMC 2-83 in Schizophrenia and Antipsychotic Drug Discovery Programs


Dissecting the Role of Muscarinic M1 Receptors in Antipsychotic Efficacy vs. Side Effects

GMC 2-83 serves as an ideal tool compound to determine whether M1 receptor antagonism contributes to or detracts from the therapeutic profile of clozapine-like agents. Its complete M1 sparing (IC50 > 1000 nM) compared directly to clozapine (IC50 9.4 nM) enables a matched pair experimental design where M1 contribution is the sole variable in otherwise comparable multi-receptor binding profiles [1].

Development of Orally Bioavailable, Low-EPS-Liability Antipsychotic Leads

With an oral ED50 of 1.3 mg/kg for antipsychotic-like activity and a defined therapeutic ratio (K/A 21.5) indicating low EPS risk, GMC 2-83 provides a benchmark lead scaffold for medicinal chemistry optimization programs targeting schizophrenia with reduced motor side-effect liability [1]. Its 24-fold advantage over clozapine in ex vivo potency further supports its candidacy as a starting point for PK/PD-driven lead development [1].

SAR Studies of Triflate-Substituted Dibenzazepines for Polypharmacology Profiling

GMC 2-83 exemplifies the critical SAR rule that 2-TfO substitution on the dibenzoxazepine core abolishes M1 affinity while preserving D1/D2/5-HT2A/5-HT2C binding, whereas 8-TfO substitution or MsO replacement produces a complete pharmacological null phenotype at dopaminergic and serotonergic receptors [1]. It is therefore indispensable as a reference compound in any systematic exploration of sulfonyloxy-substituted dibenzazepine polypharmacology.

In Vivo Behavioral Pharmacology of Atypical Antipsychotics Without Anticholinergic Confounds

Because GMC 2-83 lacks anticholinergic activity that could independently influence locomotor, cognitive, or salivation endpoints, it is the preferred agent for behavioral studies designed to isolate dopaminergic/serotonergic contributions to antipsychotic efficacy, free from muscarinic-driven behavioral artifacts that complicate interpretation of clozapine data [1].

Quote Request

Request a Quote for GMC 2-83

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.